N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine

VAP-1/SSAO Inflammation Inhibitor

N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine (CAS 889949-84-2), also known as N-(4-ethoxybenzyl)-2-propen-1-amine, is a research compound from the arylalkylamine class with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol. It is a synthetic organic compound that has been investigated primarily for its inhibitory activity against Vascular Adhesion Protein-1 (VAP-1/SSAO), a promising target in inflammation and immunology.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 889949-84-2
Cat. No. B183782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine
CAS889949-84-2
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CNCC=C
InChIInChI=1S/C12H17NO/c1-3-9-13-10-11-5-7-12(8-6-11)14-4-2/h3,5-8,13H,1,4,9-10H2,2H3
InChIKeyQSPQYVFGEBMVQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine (CAS 889949-84-2): Sourcing Guide for VAP-1 Research


N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine (CAS 889949-84-2), also known as N-(4-ethoxybenzyl)-2-propen-1-amine, is a research compound from the arylalkylamine class with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is a synthetic organic compound that has been investigated primarily for its inhibitory activity against Vascular Adhesion Protein-1 (VAP-1/SSAO), a promising target in inflammation and immunology [1]. This compound is commercially available from multiple vendors, typically as a free base with ≥95% purity, and is offered in a range of quantities for research and development purposes . Its structure features a 4-ethoxybenzyl group linked to an allylamine moiety, which contributes to its specific chemical and biological properties .

CAS 889949-84-2: Understanding the Limits of Analog Substitution in VAP-1 Inhibition Studies


In the context of VAP-1 inhibitor research, substituting CAS 889949-84-2 with a generic or seemingly similar analog is scientifically unjustified due to the significant potency variations driven by specific structural features. Even minor alterations to the 4-ethoxybenzyl or allylamine moieties can lead to dramatic shifts in activity, as evidenced by differences of over an order of magnitude in IC50 values between structurally related compounds in VAP-1 inhibition assays [1]. The target compound's specific substitution pattern is critical for maintaining the desired interaction profile, and unverified replacements risk introducing experimental artifacts or completely altering the biological outcome, making precise, reproducible research contingent on the use of this exact compound . Procurement based on a precise CAS number and confirmed structural identity is essential to ensure experimental integrity, as cross-study comparability within this chemical series is low.

CAS 889949-84-2: Quantified Differentiation Evidence for N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine


VAP-1 Inhibitory Potency: Cross-Study Comparison of Rat Enzyme Activity

This compound demonstrates potent inhibitory activity against rat Vascular Adhesion Protein-1 (VAP-1) with an IC50 of 36 nM [1]. This differentiates it from a closely related VAP-1 inhibitor with a different aromatic substitution pattern, which exhibits a higher potency of 9.8 nM in the same assay system [2]. The observed difference highlights the sensitivity of VAP-1 binding to structural variations, underscoring the unique activity profile of CAS 889949-84-2.

VAP-1/SSAO Inflammation Inhibitor

VAP-1 Inhibitory Potency: Direct Comparison of Human Enzyme Activity

This compound inhibits human VAP-1 with an IC50 of 340 nM [1]. This activity is notably lower than that of a structurally related comparator compound, which achieves an IC50 of 32 nM under the same assay conditions [2]. This direct, species-specific comparison provides critical information for researchers planning human VAP-1 studies and highlights the unique potency profile of CAS 889949-84-2 within its chemical class.

VAP-1/SSAO Inflammation Inhibitor

VAP-1 Inhibitory Potency: Direct Comparison of Cell-Based Human VAP-1 Activity

In a distinct, cell-based assay for human VAP-1, this compound shows an IC50 of 340 nM [1]. A related compound from the same chemical series demonstrates a higher potency of 31 nM in this assay [2]. This comparison further validates the activity of CAS 889949-84-2 and provides a separate, confirmatory data point for evaluating its utility in cellular models of VAP-1 function.

VAP-1/SSAO Inflammation Inhibitor

Key Application Scenarios for N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine in VAP-1 Targeted Research


Screening for VAP-1/SSAO Inhibitors with a Defined Potency Profile

Based on its quantified IC50 of 36 nM against rat VAP-1 and 340 nM against human VAP-1 [1], this compound is a suitable positive control or reference standard for high-throughput screening assays targeting VAP-1. Researchers can use it to benchmark new inhibitor candidates, ensuring assay sensitivity and validating activity thresholds. Its well-defined potency in both rodent and human models makes it a reliable tool for cross-species comparative pharmacology studies.

Structure-Activity Relationship (SAR) Studies for VAP-1 Inhibition

The compound's VAP-1 inhibitory activity, as evidenced by its IC50 values in multiple assays [1], provides a foundational data point for SAR exploration. It serves as a key reference for evaluating the impact of structural modifications on the 4-ethoxybenzyl-allylamine scaffold, allowing medicinal chemists to rationally design and procure analogs to improve potency and selectivity profiles.

Validation of Cellular Models of VAP-1-Mediated Inflammation

With confirmed activity in cell-based VAP-1 assays [1], this compound can be used as a chemical probe to validate the role of VAP-1 in specific cellular processes, such as leukocyte adhesion or signaling. Its availability from multiple suppliers in various quantities supports its use in both small-scale preliminary experiments and larger, follow-up studies, making it a practical choice for academic and industrial research labs.

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